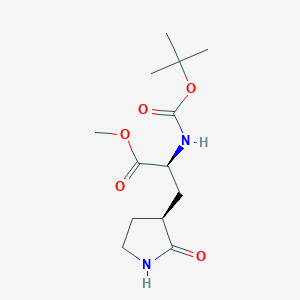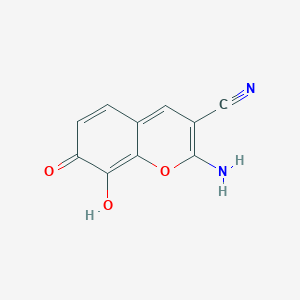
7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile, also known as C21H13N3O3, is a chemical compound that has gained significant attention in scientific research. It is a derivative of chromene and has been studied for its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile involves its interaction with various cellular targets. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been reported to induce apoptosis by activating the caspase cascade.
Biochemische Und Physiologische Effekte
Studies have shown that 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile can modulate various biochemical and physiological processes in the body. It has been reported to reduce the production of pro-inflammatory cytokines and increase the levels of antioxidant enzymes. It has also been reported to reduce the levels of lipid peroxidation and improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile in lab experiments is its low toxicity and high selectivity towards cellular targets. It can be easily synthesized in the lab and purified through column chromatography. However, one of the limitations of using this compound is its low solubility in water, which can limit its applicability in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile. One of the areas of interest is its potential use as a therapeutic agent for various diseases such as cancer and inflammation. Further studies are needed to explore its mechanism of action and optimize its pharmacokinetic properties. Another area of interest is the development of novel derivatives of this compound with improved efficacy and selectivity. Overall, the research on 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile holds great promise for the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile is a chemical compound that has gained significant attention in scientific research. It has been studied for its potential therapeutic applications in various fields of medicine. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed. The research on this compound holds great promise for the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile involves the reaction of 2-hydroxybenzaldehyde and malononitrile in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated under reflux for several hours, followed by purification through column chromatography. This method has been reported to yield the compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile has been studied for its potential therapeutic applications in various fields of medicine. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to have a protective effect on the liver and reduce oxidative stress.
Eigenschaften
CAS-Nummer |
152123-14-3 |
|---|---|
Produktname |
7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile |
Molekularformel |
C10H6N2O3 |
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
7,8-dihydroxy-2-iminochromene-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O3/c11-4-6-3-5-1-2-7(13)8(14)9(5)15-10(6)12/h1-3,12-14H |
InChI-Schlüssel |
AGZPRTNKMPZLJF-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=O)C(=C2C1=CC(=C(O2)N)C#N)O |
SMILES |
C1=CC(=C(C2=C1C=C(C(=N)O2)C#N)O)O |
Kanonische SMILES |
C1=CC(=O)C(=C2C1=CC(=C(O2)N)C#N)O |
Synonyme |
2H-1-Benzopyran-3-carbonitrile, 7,8-dihydroxy-2-imino- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



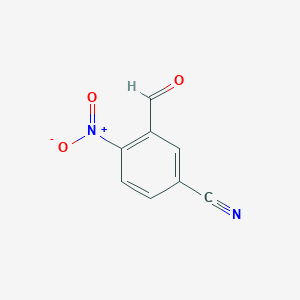
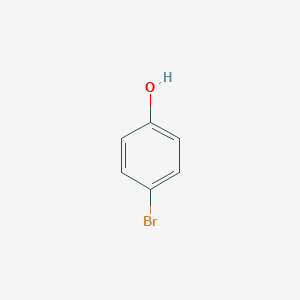
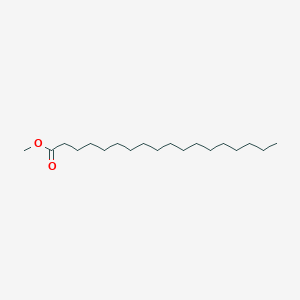
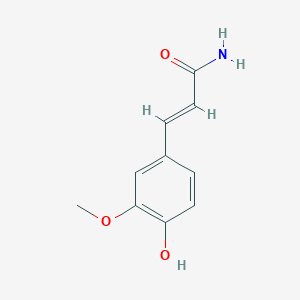
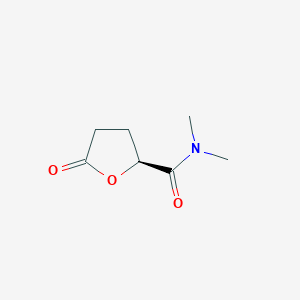
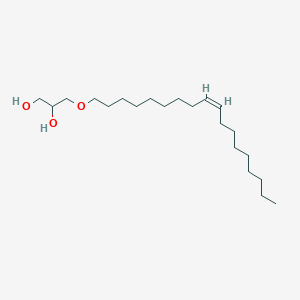
![3-Methylisothiazolo[4,5-b]pyridine](/img/structure/B116600.png)
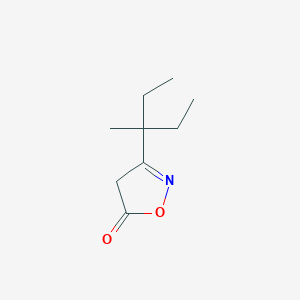
![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)
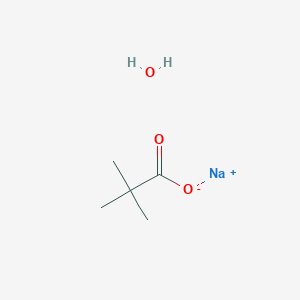
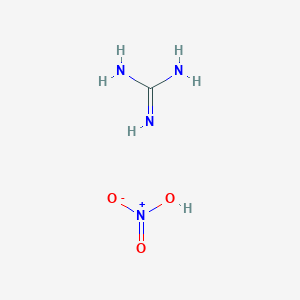
![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)
![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)
